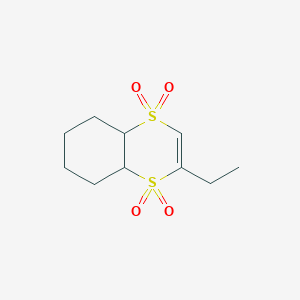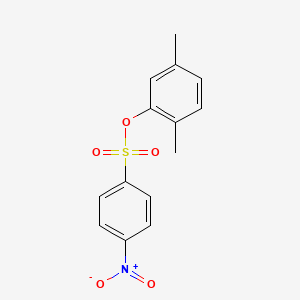
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by the presence of a carboxamide group attached to the phenothiazine core, with an additional N-(2-((1-methylethyl)thio)ethyl) substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations to introduce the carboxamide and N-(2-((1-methylethyl)thio)ethyl) groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenothiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is not well-documented. based on the known properties of phenothiazine derivatives, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
相似化合物的比较
- 10H-Phenothiazine-10-carboxamide
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
Comparison:
- 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the N-(2-((1-methylethyl)thio)ethyl) substituent, which may confer distinct chemical and biological properties.
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide has a similar structure but with a butylthio group instead of an isopropylthio group, potentially affecting its reactivity and interactions.
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide features benzyl and phenyl groups, which may enhance its lipophilicity and alter its pharmacokinetic profile.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
53056-54-5 |
|---|---|
分子式 |
C18H20N2OS2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
N-(2-propan-2-ylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2OS2/c1-13(2)22-12-11-19-18(21)20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
InChI 键 |
BEGSUTRZMXZGQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


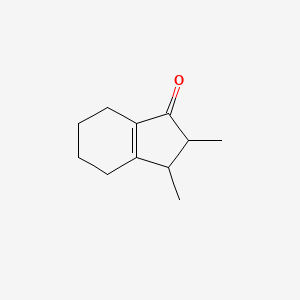
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
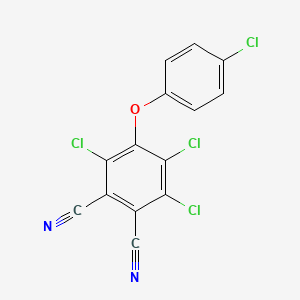
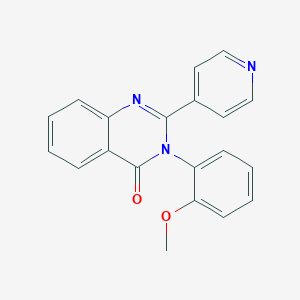
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

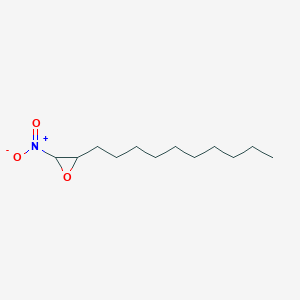

sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

